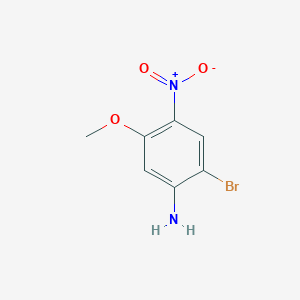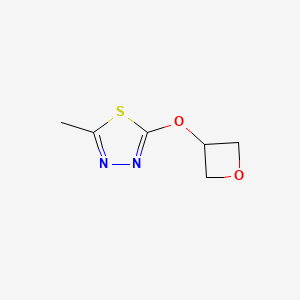
2-(2-chloro-6-fluorophenyl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloro-6-fluorophenyl)acetamides are a class of compounds that have been studied for their potential as thrombin inhibitors. These compounds are characterized by their ability to bind to thrombin with high affinity, as indicated by low nanomolar Ki values, which measure the inhibition constant and thus the potency of the inhibitor .
Synthesis Analysis
The synthesis of related acetamide compounds typically involves the reaction of an appropriate aniline derivative with an acylating agent such as acetic anhydride or acetyl chloride. For instance, N-(2,6-dichloro-4-trifluoromethylphenyl)acetamide was synthesized using POCl3 in acetate, showcasing a method that could potentially be adapted for the synthesis of 2-(2-chloro-6-fluorophenyl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide .
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized by the presence of N—H⋯O hydrogen bonds, which can lead to the formation of chains in the crystal structure. The conformation of the N—H bond in relation to other substituents on the benzene ring, such as chloro or methyl groups, can vary, influencing the overall molecular conformation . The dihedral angles between the planes of the acetamide group and the substituted benzene ring, as well as other phenyl rings in the structure, can also vary significantly, affecting the molecular shape and potentially the biological activity .
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives can be influenced by the substituents on the phenyl ring. For example, electron-withdrawing groups such as chloro and fluoro can affect the electron density of the acetamide nitrogen, potentially altering its reactivity in further chemical transformations. The presence of these substituents can also affect the acidity of the N—H bond, which may play a role in the formation of hydrogen bonds and the overall stability of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of halogen substituents can increase the molecular weight and potentially affect the compound's lipophilicity, which is important for its pharmacokinetic properties. The crystal packing and intermolecular interactions, such as hydrogen bonds and weak C—H⋯O interactions, can influence the compound's solid-state properties, including its crystal form and stability .
properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3O2/c17-12-2-1-3-13(18)11(12)8-15(22)19-10-4-5-14-9(6-10)7-16(23)21-20-14/h1-3,7,10H,4-6,8H2,(H,19,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRLVEQLHWHJEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NNC(=O)C=C2CC1NC(=O)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-6-fluorophenyl)-N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylnaphthalene-1-sulfonohydrazide](/img/structure/B2544262.png)
amine](/img/structure/B2544264.png)
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2544267.png)

![N-[[4-[4-[Acetyl(methyl)amino]piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2544271.png)





![N-cyclopentyl-6-(4-ethoxyphenyl)-2-(4-propylpiperazin-1-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B2544280.png)
![3-Iodoimidazo[1,2-a]pyrimidine](/img/structure/B2544281.png)
![3-[1-(4-Methoxyphenyl)-2-nitroethyl]-2-phenylindol-1-ol](/img/structure/B2544283.png)